molecular formula C12H18NO2P B14421363 N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine CAS No. 85841-51-6

N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine

Cat. No.: B14421363
CAS No.: 85841-51-6
M. Wt: 239.25 g/mol
InChI Key: BYOOACJODLCRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine is an organic compound with a unique structure that includes a benzodioxaphosphol ring and diisopropylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine typically involves the reaction of diisopropylamine with a benzodioxaphosphol precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating its nucleophilic attack on the phosphorus center of the benzodioxaphosphol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphol derivatives. These products have various applications in organic synthesis and materials science .

Scientific Research Applications

N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as a ligand and participate in diverse chemical reactions sets it apart from other similar compounds .

Properties

85841-51-6

Molecular Formula

C12H18NO2P

Molecular Weight

239.25 g/mol

IUPAC Name

N,N-di(propan-2-yl)-1,3,2-benzodioxaphosphol-2-amine

InChI

InChI=1S/C12H18NO2P/c1-9(2)13(10(3)4)16-14-11-7-5-6-8-12(11)15-16/h5-10H,1-4H3

InChI Key

BYOOACJODLCRDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P1OC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.